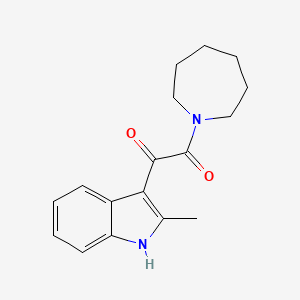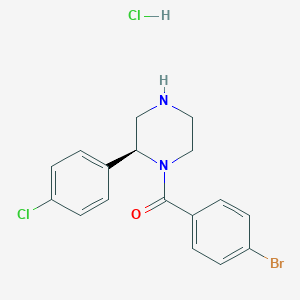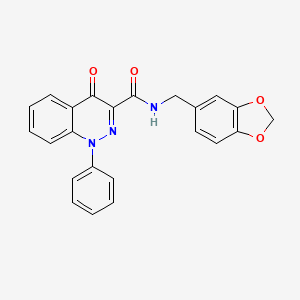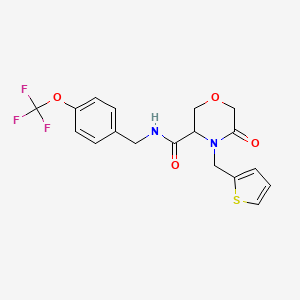![molecular formula C13H16N4O4 B2397816 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide CAS No. 2034372-24-0](/img/structure/B2397816.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide” is a complex organic compound. It is a derivative of pyrido[2,3-d]pyrimidines , which are annulated uracil . These compounds have received considerable attention due to their wide range of biological and pharmacological activities such as antitumor , antihypertensive, hepatoprotective , cardiotonic , and antifolate .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines has been carried out over nanocrystalline MgO with high efficiency in water as a green solvent at 80 °C . The direct three-component condensation of 6-aminouracil, 6-amino-2-thiouracil or 6-amino-1,3-dimethyluracil, with arylaldehydes and malononitrile is used to generate a series of pyrido[2,3-d]pyrimidine derivatives .科学的研究の応用
Imaging and Diagnostic Applications
- Sigma Receptor Scintigraphy : A study investigated the potential of iodobenzamide (specifically N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide) for visualizing primary breast tumors in vivo. This compound preferentially binds to sigma receptors, which are overexpressed on breast cancer cells, suggesting a possible application for similar compounds in cancer diagnosis and imaging (Caveliers et al., 2002).
Pharmacokinetics and Drug Metabolism
- Metabolism and Pharmacokinetics of Pyrimidine Analogs : Research on compounds like pyronaridine, which is chemically described as containing pyrimidine rings similar to the compound , provides insights into the absorption, distribution, metabolism, and excretion (ADME) properties of these types of molecules. Pyronaridine's pharmacokinetic profile was evaluated in malaria patients, demonstrating its potential in treatment regimens (Feng et al., 1987).
Novel Therapeutic Applications
- Antimicrobial and Antiparasitic Applications : The pharmacokinetic properties of polyhexamethylene biguanide (PHMB) were studied for the treatment of Acanthamoeba keratitis, showcasing how chemical compounds can be repurposed for treating infections. Though not directly related, such studies highlight the potential of novel compounds in developing treatments for a variety of diseases (Larkin et al., 1991).
Drug Discovery and Development
- Binding Affinity and Receptor Interaction : Studies on the binding affinity of compounds like WAY-100635 to 5-HT1A receptors provide a foundation for the development of drugs targeting specific receptors or biochemical pathways. Such research is crucial in the early stages of drug discovery for identifying promising therapeutic candidates (Pike et al., 1996).
作用機序
Target of Action
The primary target of this compound is currently under investigation. Compounds with similar structures, such as dihydropyrido[2,3-d]pyrimidine, have been found to be effective against certain diseases . For instance, dihydropyrido[2,3-d]pyrimidine 4 is commonly investigated as a safe and highly effective antileishmanial pharmaceutical .
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways, leading to a wide range of downstream effects
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. It has been predicted that most of the synthesized compounds with similar structures have good pharmacokinetics properties . This suggests that the compound may have favorable bioavailability.
特性
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3-methoxypropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-21-8-4-10(18)14-6-7-17-12(19)9-3-2-5-15-11(9)16-13(17)20/h2-3,5H,4,6-8H2,1H3,(H,14,18)(H,15,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDWPTCDYMKKDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NCCN1C(=O)C2=C(NC1=O)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile](/img/structure/B2397734.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2397735.png)



![8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2397743.png)


![1-(3-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2397747.png)
![3-pyrrol-1-yl-N-[(E)-thiophen-2-ylmethylideneamino]thiophene-2-carboxamide](/img/structure/B2397748.png)


